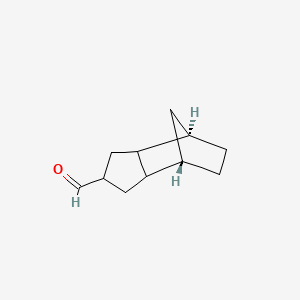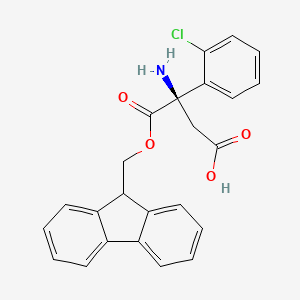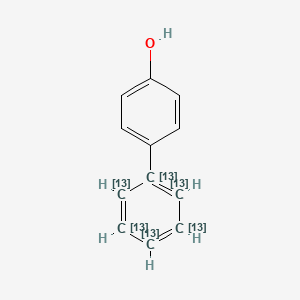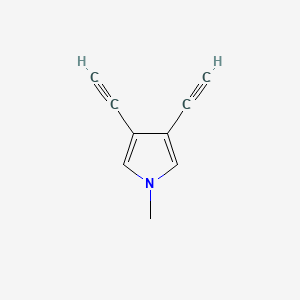![molecular formula C14H11N3O3S2 B13836015 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a diazenyl group, and a benzenesulfonate moiety. It is known for its vibrant color and is often used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate typically involves the diazotization of 3-methyl-1,3-benzothiazol-2-amine followed by coupling with benzenesulfonic acid. The reaction conditions generally include:
Diazotization: This step involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium (pH 8-10) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Diazotization: The amine and nitrous acid are continuously fed into a reactor to maintain a steady state of diazonium salt formation.
Continuous Coupling: The diazonium salt is then continuously mixed with benzenesulfonic acid in a separate reactor to produce the final compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or zinc in acidic conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or zinc in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted benzenesulfonate derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species upon exposure to light, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-(3H)-benzothiazolone
- 2,3-Dimethylbenzothiazolium iodide
- 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
Uniqueness
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is unique due to its combination of a benzothiazole ring and a diazenyl group, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.
Propiedades
Fórmula molecular |
C14H11N3O3S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H11N3O3S2/c1-17-12-4-2-3-5-13(12)21-14(17)16-15-10-6-8-11(9-7-10)22(18,19)20/h2-9H,1H3 |
Clave InChI |
AOGRDFOXKGKMGW-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)




![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)



